Diisopropyl (3-acetyloxiran-2-yl)phosphonate
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Overview
Description
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is an organic compound with the molecular formula C10H19O5P. It is characterized by the presence of an oxirane ring and a phosphonate group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (3-acetyloxiran-2-yl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide. One common method is the reaction of diisopropyl phosphite with 3-acetyloxirane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (3-acetyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Diisopropyl (3-acetyloxiran-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisopropyl (3-acetyloxiran-2-yl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The phosphonate group can also participate in binding interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-acetyloxiran-2-yl)phosphonate
- Dimethyl (3-acetyloxiran-2-yl)phosphonate
- Diphenyl (3-acetyloxiran-2-yl)phosphonate
Uniqueness
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is unique due to its specific substituents, which influence its reactivity and interactions. The presence of isopropyl groups can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Properties
CAS No. |
89020-96-2 |
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Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
1-[3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3 |
InChI Key |
XNSASXFQYQSLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origin of Product |
United States |
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